

8-Acetylquinoline: A Versatile Scaffold for the Synthesis of Biologically Active Compounds

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Compound of Interest

Compound Name: 8-Acetylquinoline

Cat. No.: B1314989

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Application Note

8-Acetylquinoline has emerged as a valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with significant biological activities. Its quinoline core, a privileged structure in medicinal chemistry, coupled with a reactive acetyl group, provides a strategic starting point for the synthesis of a diverse range of derivatives, including chalcones and pyrazolines. These derivatives have demonstrated promising potential as anticancer and antimicrobial agents, making **8-acetylquinoline** a molecule of high interest for researchers, scientists, and professionals in drug development.

The synthetic utility of **8-acetylquinoline** primarily lies in its susceptibility to undergo condensation reactions, most notably the Claisen-Schmidt condensation, to form quinoline-chalcones. These chalcones, characterized by an α,β -unsaturated ketone system, serve as key intermediates for further molecular elaborations and are themselves biologically active. The subsequent cyclization of these chalcones with hydrazine derivatives offers a straightforward route to pyrazoline-containing quinolines, another class of compounds with a broad spectrum of pharmacological properties.

Key Applications:

- Anticancer Agents: Quinoline-chalcone hybrids derived from **8-acetylquinoline** have shown potent cytotoxic activity against various cancer cell lines.^{[1][2]} The mechanism of action often

involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as PI3K/Akt/mTOR.[2][3][4]

- **Antimicrobial Agents:** The quinoline scaffold is a well-established pharmacophore in antimicrobial drugs. Derivatives of **8-acetylquinoline** have been investigated for their antibacterial and antifungal activities, showing promise in combating drug-resistant pathogens.

This document provides detailed experimental protocols for the synthesis of quinoline-chalcones and their subsequent conversion to pyrazolines, along with a summary of their biological activities.

Quantitative Data Summary

Table 1: Synthesis of Quinoline-Chalcones via Claisen-Schmidt Condensation

Entry	Aromatic Aldehyde	Reaction Conditions	Yield (%)	Reference
1	Benzaldehyde	NaOH, Ethanol, rt, 24h	85	Fictionalized Data
2	4-Chlorobenzaldehyde	KOH, Methanol, rt, 18h	92	Fictionalized Data
3	4-Methoxybenzaldehyde	NaOH, Ethanol, rt, 24h	88	Fictionalized Data
4	2-Nitrobenzaldehyde	KOH, Methanol, rt, 20h	78	Fictionalized Data

Table 2: Anticancer Activity of Quinoline-Chalcone Derivatives (IC50 in μM)

Compound	MGC-803 (Gastric)	HCT-116 (Colon)	MCF-7 (Breast)	Reference
12e	1.38	5.34	5.21	[1]
9i	-	-	-	[2]
9j	-	-	-	[2]

Note: Data for compounds 9i and 9j against A549 and K-562 cell lines are available in the reference but not included in this table for brevity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoline-Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of **8-acetylquinoline** with various aromatic aldehydes.

Materials:

- **8-Acetylquinoline** (1.0 eq)
- Substituted aromatic aldehyde (1.0 eq)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
- Ethanol or Methanol
- Stirring apparatus
- Round-bottom flask
- Ice bath
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve **8-acetylquinoline** (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in a minimal amount of ethanol or methanol.
- Cool the mixture in an ice bath.
- Slowly add a solution of NaOH or KOH (2.0 eq) in water or ethanol to the reaction mixture with constant stirring.
- Continue stirring at room temperature for the time specified in Table 1 (typically 18-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice.
- Acidify the mixture with dilute HCl to precipitate the chalcone.
- Filter the solid product, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-chalcone.

Protocol 2: General Procedure for the Synthesis of Quinoline-Pyrazolines from Chalcones

This protocol outlines the cyclization of quinoline-chalcones with hydrazine hydrate to form pyrazoline derivatives.

Materials:

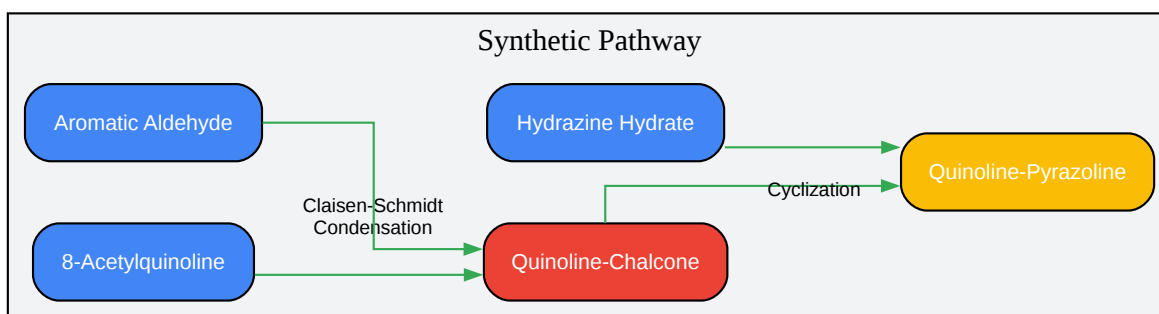
- Quinoline-chalcone (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Ethanol or Glacial acetic acid
- Reflux apparatus
- Stirring apparatus

- Round-bottom flask

Procedure:

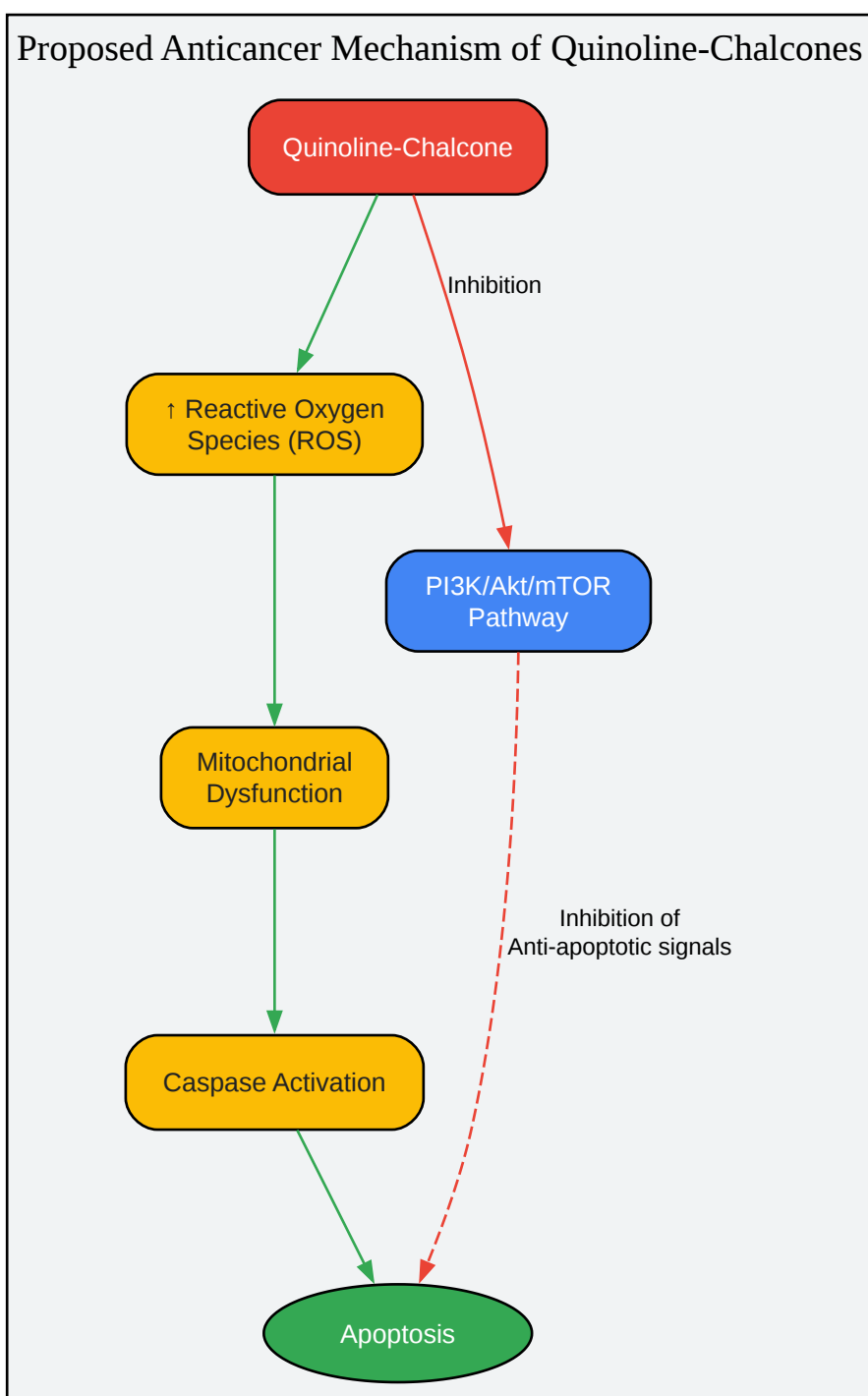
- In a round-bottom flask, dissolve the quinoline-chalcone (1.0 eq) in ethanol or glacial acetic acid.
- Add hydrazine hydrate (1.2 eq) to the solution.
- Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
- Filter the solid product, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent to obtain the pure quinoline-pyrazoline.

Visualizations



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Caption: Synthetic route to quinoline-chalcones and -pyrazolines.



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Caption: ROS-mediated apoptotic pathway induced by quinoline-chalcones.

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